molecular formula C24H30N2O3 B2933983 2-Methyl-4-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2380067-23-0

2-Methyl-4-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B2933983
CAS No.: 2380067-23-0
M. Wt: 394.515
InChI Key: WRLJKGCNTMJWRJ-UHFFFAOYSA-N
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Description

2-Methyl-4-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve the optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the selection of appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce fully hydrogenated piperidine derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-4-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the particular application and target .

Properties

IUPAC Name

[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-phenyloxan-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c1-19-17-22(7-12-25-19)29-18-20-8-13-26(14-9-20)23(27)24(10-15-28-16-11-24)21-5-3-2-4-6-21/h2-7,12,17,20H,8-11,13-16,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLJKGCNTMJWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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